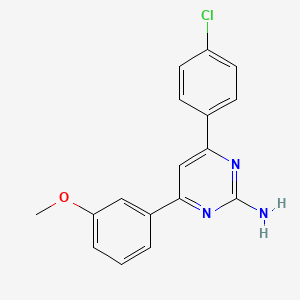
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (MPPMPA) is a small molecule that has recently become of great interest to the scientific community due to its potential in the fields of synthetic organic chemistry and drug discovery. MPPMPA has been found to have a wide range of applications, including the synthesis of organic compounds, the generation of novel drug candidates, and the modulation of biochemical and physiological processes.
科学研究应用
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been found to have a wide range of applications in the fields of synthetic organic chemistry and drug discovery. It has been used as a starting material for the synthesis of a variety of organic compounds, including heterocycles, polymers, and polymers with biological activity. It has also been used in the generation of novel drug candidates, as well as in the modulation of biochemical and physiological processes.
作用机制
The mechanism of action of 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not fully understood, but it is believed to act by modulating the activities of enzymes and other proteins involved in biochemical and physiological processes. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, it has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine have been studied in both in vitro and in vivo studies. In vitro studies have found that 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can inhibit the activity of COX-2 and AChE, as well as modulate the activity of other enzymes and proteins involved in biochemical and physiological processes. In vivo studies have found that 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can reduce inflammation and pain, as well as improve cognitive function.
实验室实验的优点和局限性
The use of 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in lab experiments has several advantages, including its low cost and easy availability. Additionally, its small molecular size makes it easy to manipulate and use in a variety of experiments. However, it also has some limitations, including its potential toxicity and its potential to cause side effects.
未来方向
For research include the development of new synthesis methods, the identification of new applications, and the further investigation of its biochemical and physiological effects. Additionally, further research is needed to identify new potential therapeutic targets and to develop new drugs based on 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine.
合成方法
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be synthesized through a number of methods, including the Knoevenagel condensation reaction, the Biginelli reaction, and the Ugi multicomponent reaction. The Knoevenagel condensation is a method for the synthesis of substituted pyrimidines, which involves the condensation of aldehyde and ketone with an amine in the presence of an acid catalyst. The Biginelli reaction is a three-component reaction that involves the condensation of an aldehyde, a β-keto ester, and an urea or thiourea. The Ugi multicomponent reaction is a one-pot reaction that involves the condensation of an aldehyde, a carboxylic acid, an amine, and an isocyanide.
属性
IUPAC Name |
4-(2-methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-13-7-5-6-12(10-13)15-11-16(21-18(19)20-15)14-8-3-4-9-17(14)23-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBAYJMMCBEJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














